molecular formula C27H25N5O2S B2664172 N-(4-ethylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide CAS No. 1111038-93-7

N-(4-ethylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide

Cat. No.: B2664172
CAS No.: 1111038-93-7
M. Wt: 483.59
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a useful research compound. Its molecular formula is C27H25N5O2S and its molecular weight is 483.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(4-ethylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a complex organic compound with significant potential for various biological activities. Its structure incorporates multiple functional groups, including an amide, a triazole, a quinazolinone, and a thioether, which may contribute to its pharmacological properties.

  • Molecular Formula : C27H25N5O2S
  • Molecular Weight : 483.59 g/mol
  • CAS Number : 1111038-93-7
  • IUPAC Name : N-(4-ethylphenyl)-2-[[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide

1. Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance:

CompoundActivityInhibition Zone (mm)MIC (mg/mL)
Compound 13Moderate against Staphylococcus aureus965
Compound 15Moderate against E. coli and C. albicans10–1275–80

The presence of the triazole moiety in the compound enhances its activity against various Gram-positive and Gram-negative bacteria. Specifically, derivatives containing triazole and quinazolinone structures have shown significant antibacterial effects against strains like Staphylococcus aureus and Escherichia coli .

2. Anti-inflammatory Activity

In studies evaluating the anti-inflammatory potential of quinazoline derivatives, compounds similar to this compound demonstrated substantial inhibition of nitric oxide (NO) release in LPS-induced models. Notably:

CompoundNO Release Inhibition (%)COX Inhibition
Compound 6pHigher than lead compound D1Significant

This suggests that the compound may exert its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes and modulation of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

3. Antioxidant Activity

The antioxidant properties of compounds within this chemical family have also been documented. The structure of this compound suggests potential for radical scavenging activity due to the presence of hydroxyl groups and other electron-donating substituents.

Study on Antimicrobial Efficacy

A study conducted on a series of quinazoline derivatives highlighted the effectiveness of compounds with similar structures to this compound against Candida albicans. The results indicated an inhibition zone of up to 11 mm with an MIC of 80 mg/mL for certain derivatives .

Research on Anti-inflammatory Mechanisms

In another investigation focusing on the anti-inflammatory properties of quinazoline derivatives, it was found that specific compounds could significantly inhibit NO production and reduce inflammatory markers in cellular models. This supports the hypothesis that similar compounds could be effective in treating inflammatory diseases .

Properties

CAS No.

1111038-93-7

Molecular Formula

C27H25N5O2S

Molecular Weight

483.59

IUPAC Name

N-(4-ethylphenyl)-2-[[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide

InChI

InChI=1S/C27H25N5O2S/c1-2-19-12-14-21(15-13-19)28-24(33)18-35-27-30-29-26-31(17-16-20-8-4-3-5-9-20)25(34)22-10-6-7-11-23(22)32(26)27/h3-15H,2,16-18H2,1H3,(H,28,33)

SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CCC5=CC=CC=C5

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.